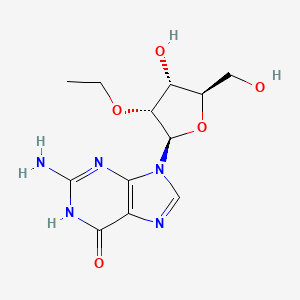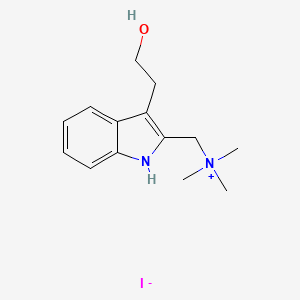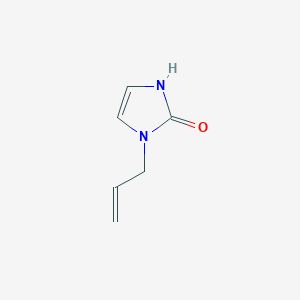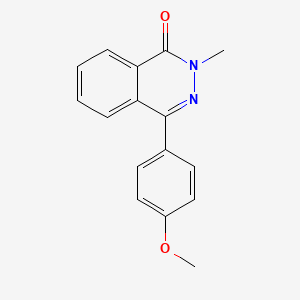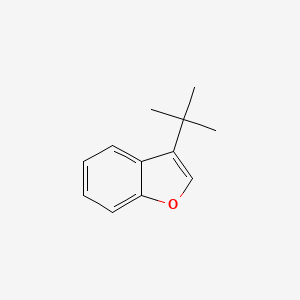
Benzofuran, 3-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The tert-butyl group attached to the third position of the benzofuran ring enhances its chemical properties and potential applications. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)benzofuran can be achieved through various methods. One common approach involves the alkylation of benzofuran with tert-butyl chloride in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum oxide (Al2O3). The reaction typically occurs in the vapor phase at temperatures ranging from 190°C to 260°C .
Another method involves the use of a nickel-based catalyst for the intramolecular Heck reaction, which assembles 2-substituted-3-functionalized benzofurans . This method provides a high yield and is efficient for synthesizing complex benzofuran derivatives.
Industrial Production Methods
Industrial production of 3-(tert-Butyl)benzofuran often utilizes catalytic processes to ensure high efficiency and yield. The use of continuous flow systems and optimized reaction conditions allows for large-scale production. The choice of catalyst and reaction conditions can significantly impact the selectivity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuranones.
Reduction: Reduction reactions can convert benzofuran derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(tert-Butyl)benzofuran can yield benzofuranones, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives.
Applications De Recherche Scientifique
3-(tert-Butyl)benzofuran has numerous applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(tert-Butyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biological processes. For example, benzofuran derivatives are known to inhibit enzymes like carbonic anhydrase and tyrosinase, which play crucial roles in physiological functions .
Comparaison Avec Des Composés Similaires
3-(tert-Butyl)benzofuran can be compared with other benzofuran derivatives, such as:
2-tert-Butylbenzofuran: Similar in structure but with the tert-butyl group at the second position.
3-Phenylbenzofuran: Contains a phenyl group instead of a tert-butyl group at the third position.
Benzofuran: The parent compound without any substituents.
The uniqueness of 3-(tert-Butyl)benzofuran lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance and electronic effects that can enhance the compound’s stability and interaction with biological targets .
Propriétés
Numéro CAS |
25252-19-1 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-tert-butyl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-8H,1-3H3 |
Clé InChI |
ASVOZJQDBWUGDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=COC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)
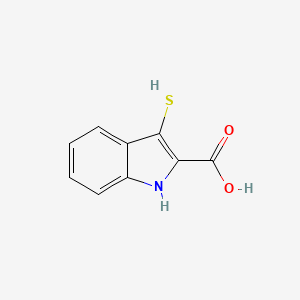
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)

![3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan](/img/structure/B12897036.png)
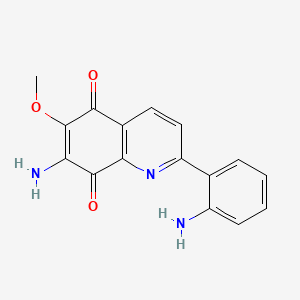
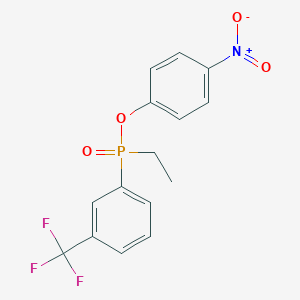
![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)
